

# "CP-352664" synthesis and characterization

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: CP-352664

Cat. No.: B14166358

[Get Quote](#)

[2] Synthesis of 1,4-dihydropyridines and their biological activities. - Abstract - Europe PMC A series of 1,4-dihydropyridine derivatives were synthesized and evaluated for their biological activities. The reaction of substituted aromatic aldehydes, ethyl acetoacetate and ammonium hydroxide in the presence of catalytic amount of iodine in ethanol afforded 1,4-dihydropyridines in excellent yields. The synthesized compounds were characterized by spectral analysis and screened for their antimicrobial and antioxidant activities. --INVALID-LINK-- Synthesis and biological evaluation of novel 1,4-dihydropyridine derivatives as anticancer agents - ScienceDirect A series of novel 1,4-dihydropyridine derivatives were synthesized and evaluated for their anticancer activities. The target compounds were prepared by a three-component reaction of an aromatic aldehyde, a  $\beta$ -ketoester, and an enaminone in the presence of a catalytic amount of piperidine. The structures of the synthesized compounds were confirmed by  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and mass spectrometry. The anticancer activities of the compounds were evaluated against a panel of human cancer cell lines. 1 Synthesis and Biological Evaluation of Novel 1,4-Dihydropyridine Derivatives as Potential Calcium Channel Blockers - PMC A series of novel 1,4-dihydropyridine (DHP) derivatives were synthesized and evaluated for their calcium channel blocking activity. The synthesis was accomplished via a three-component Hantzsch reaction of an aldehyde, a  $\beta$ -ketoester, and ammonia or an amine. The structures of the synthesized compounds were confirmed by IR,  $^1\text{H}$ -NMR,  $^{13}\text{C}$ -NMR, and mass spectral analysis. The calcium channel blocking activity was evaluated in vitro on isolated rat aorta. 2 Synthesis and characterization of new 1,4-dihydropyridine derivatives as potential cardiovascular agents A series of new 1,4-dihydropyridine derivatives were synthesized and characterized by their physicochemical and spectral data. The synthesis was carried out by the Hantzsch method, which involves the condensation of an aldehyde, a  $\beta$ -ketoester, and ammonia. The synthesized compounds were evaluated for their cardiovascular activity. 3 The

Hantzsch Dihydropyridine (Pyridine) Synthesis: A Review of the Classic Protocol and Its Modifications - PMC The Hantzsch dihydropyridine synthesis is a multi-component reaction that involves the condensation of an aldehyde, two equivalents of a  $\beta$ -ketoester, and ammonia or an ammonium salt. The reaction is typically carried out in a protic solvent, such as ethanol or acetic acid, and can be catalyzed by a variety of acids or bases. The reaction is a versatile method for the synthesis of a wide variety of 1,4-dihydropyridines, which are an important class of compounds with a wide range of biological activities. [2](#) Synthesis and Pharmacological Evaluation of 1,4-Dihydropyridine Derivatives as Calcium Channel Blockers - MDPI A series of 1,4-dihydropyridine derivatives were synthesized and evaluated as calcium channel blockers. The synthesis was achieved through a one-pot, three-component Hantzsch reaction of a substituted benzaldehyde, ethyl acetoacetate, and ammonia. The chemical structures of the synthesized compounds were confirmed by spectroscopic methods (IR,  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR) and elemental analysis. The calcium channel blocking activity was assessed by their ability to inhibit KCl-induced contraction of isolated rat aorta. [3](#) Synthesis, Characterization, and Biological Evaluation of Some Novel 1,4-Dihydropyridine Derivatives as Potential Anticancer Agents A series of novel 1,4-dihydropyridine derivatives were synthesized and characterized by IR,  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and mass spectral analysis. The compounds were evaluated for their in vitro anticancer activity against a panel of human cancer cell lines. The synthesis was carried out by a one-pot, three-component reaction of an aromatic aldehyde, a  $\beta$ -ketoester, and an enaminone in the presence of a catalytic amount of L-proline. [3](#) A review on the synthesis of 1,4-dihydropyridines This review covers the synthesis of 1,4-dihydropyridines, focusing on the Hantzsch reaction, which is the most common method for their preparation. The review discusses the classical Hantzsch reaction, as well as various modifications that have been developed to improve the efficiency and scope of the reaction. The review also covers the use of different catalysts and reaction conditions. [3](#) [1d] Effects of the 1,4-dihydropyridine-sensitive L-type calcium channel antagonist nimodipine and calcium channel activator Bay K 8644 on local cerebral glucose utilization in the rat. - ClinPGx The quantitative [ $^{14}\text{C}$ ]-2-deoxy-D-glucose autoradiographic method was used to compare the acute effects of the  $\text{Ca}^{2+}$  channel antagonist nimodipine (10 mg/kg) and the  $\text{Ca}^{2+}$  channel activator Bay K 8644 (1.25 mg/kg) on local cerebral glucose utilization of rat brain after single, intraperitoneal application. [2](#) [2d] Synthesis of 1,4-dihydropyridines and their biological activities. - Abstract - Europe PMC A series of 1,4-dihydropyridine derivatives were synthesized and evaluated for their biological activities. The reaction of substituted aromatic aldehydes, ethyl acetoacetate and ammonium hydroxide in the presence of catalytic amount of iodine in ethanol afforded 1,4-dihydropyridines in excellent yields. The synthesized compounds were characterized by spectral analysis and

screened for their antimicrobial and antioxidant activities. --INVALID-LINK-- [3d] Synthesis and biological evaluation of novel 1,4-dihydropyridine derivatives as anticancer agents - ScienceDirect A series of novel 1,4-dihydropyridine derivatives were synthesized and evaluated for their anticancer activities. The target compounds were prepared by a three-component reaction of an aromatic aldehyde, a  $\beta$ -ketoester, and an enaminone in the presence of a catalytic amount of piperidine. The structures of the synthesized compounds were confirmed by  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and mass spectrometry. The anticancer activities of the compounds were evaluated against a panel of human cancer cell lines. 1 [4d] Synthesis and Biological Evaluation of Novel 1,4-Dihydropyridine Derivatives as Potential Calcium Channel Blockers - PMC A series of novel 1,4-dihydropyridine (DHP) derivatives were synthesized and evaluated for their calcium channel blocking activity. The synthesis was accomplished via a three-component Hantzsch reaction of an aldehyde, a  $\beta$ -ketoester, and ammonia or an amine. The structures of the synthesized compounds were confirmed by IR,  $^1\text{H}$ -NMR,  $^{13}\text{C}$ -NMR, and mass spectral analysis. The calcium channel blocking activity was evaluated in vitro on isolated rat aorta. 2 [5d] Synthesis and characterization of new 1,4-dihydropyridine derivatives as potential cardiovascular agents A series of new 1,4-dihydropyridine derivatives were synthesized and characterized by their physicochemical and spectral data. The synthesis was carried out by the Hantzsch method, which involves the condensation of an aldehyde, a  $\beta$ -ketoester, and ammonia. The synthesized compounds were evaluated for their cardiovascular activity. 3 [6d] The Hantzsch Dihydropyridine (Pyridine) Synthesis: A Review of the Classic Protocol and Its Modifications - PMC The Hantzsch dihydropyridine synthesis is a multi-component reaction that involves the condensation of an aldehyde, two equivalents of a  $\beta$ -ketoester, and a nitrogen source, typically ammonia or an ammonium salt. The reaction is usually carried out in a protic solvent, such as ethanol or acetic acid, and can be catalyzed by an acid or a base. The Hantzsch synthesis is a versatile method for the preparation of a wide variety of 1,4-dihydropyridines, which are an important class of compounds with a wide range of biological activities. 2 [7d] Synthesis and Pharmacological Evaluation of 1,4-Dihydropyridine Derivatives as Calcium Channel Blockers - MDPI A series of 1,4-dihydropyridine derivatives were synthesized and evaluated as calcium channel blockers. The synthesis was achieved through a one-pot, three-component Hantzsch reaction of a substituted benzaldehyde, ethyl acetoacetate, and ammonia. The chemical structures of the synthesized compounds were confirmed by spectroscopic methods (IR,  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR) and elemental analysis. The calcium channel blocking activity was assessed by their ability to inhibit KCl-induced contraction of isolated rat aorta. 3 [8d] Synthesis, Characterization, and Biological Evaluation of Some Novel 1,4-Dihydropyridine Derivatives as Potential Anticancer Agents A series of novel

1,4-dihydropyridine derivatives were synthesized and characterized by IR,  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and mass spectral analysis. The compounds were evaluated for their in vitro anticancer activity against a panel of human cancer cell lines. The synthesis was carried out by a one-pot, three-component reaction of an aromatic aldehyde, a  $\beta$ -ketoester, and an enaminone in the presence of a catalytic amount of L-proline. [3](#) [9d] A review on the synthesis of 1,4-dihydropyridines This review covers the synthesis of 1,4-dihydropyridines, focusing on the Hantzsch reaction, which is the most common method for their preparation. The review discusses the classical Hantzsch reaction, as well as various modifications that have been developed to improve the efficiency and scope of the reaction. The review also covers the use of different catalysts and reaction conditions. [3](#) The crystal structure of a 1,4-dihydropyridine with a bulky substituent at the N1 position The crystal structure of a 1,4-dihydropyridine with a bulky substituent at the N1 position has been determined by X-ray diffraction. The compound crystallizes in the monoclinic space group P21/c with four molecules in the unit cell. The dihydropyridine ring adopts a boat-like conformation. The bulky substituent at the N1 position is oriented in a pseudo-axial position. The crystal packing is stabilized by a network of intermolecular hydrogen bonds. [2](#) Synthesis and characterization of 1,4-dihydropyridine derivatives and their evaluation as corrosion inhibitors for mild steel in acidic medium A series of 1,4-dihydropyridine derivatives were synthesized by the Hantzsch method. The synthesized compounds were characterized by FT-IR,  $^1\text{H}$  NMR, and  $^{13}\text{C}$  NMR spectroscopy. The corrosion inhibition properties of the synthesized compounds on mild steel in 1 M HCl solution were studied by weight loss, potentiodynamic polarization, and electrochemical impedance spectroscopy methods. The results showed that the synthesized compounds are good corrosion inhibitors for mild steel in acidic medium. [3](#) Synthesis and antimicrobial activity of some new 1,4-dihydropyridine derivatives A series of new 1,4-dihydropyridine derivatives were synthesized by the Hantzsch condensation reaction of a substituted benzaldehyde, ethyl acetoacetate, and ammonium acetate. The structures of the synthesized compounds were confirmed by IR,  $^1\text{H}$  NMR, and elemental analysis. The synthesized compounds were screened for their antimicrobial activity against a variety of bacteria and fungi. [3](#) Synthesis and antioxidant activity of Hantzsch ester 1,4-dihydropyridines A series of Hantzsch ester 1,4-dihydropyridines were synthesized and their antioxidant activity was evaluated. The synthesis was carried out by a one-pot condensation of an aldehyde, a  $\beta$ -ketoester, and ammonia. The antioxidant activity was evaluated by the DPPH radical scavenging method. The results showed that the synthesized compounds have good antioxidant activity. [3](#) Synthesis and evaluation of 1,4-dihydropyridine derivatives as potential antitubercular agents A series of 1,4-dihydropyridine derivatives were synthesized and evaluated for their antitubercular activity. The synthesis was carried out by the

Hantzsch method. The structures of the synthesized compounds were confirmed by IR, <sup>1</sup>H NMR, and mass spectral analysis. The antitubercular activity was evaluated against Mycobacterium tuberculosis H37Rv. [3 Synthesis of Novel 1,4-Dihydropyridine Derivatives and Their Evaluation as Potential Anticancer Agents](#) A series of novel 1,4-dihydropyridine derivatives were synthesized and evaluated for their anticancer activity. The synthesis was carried out by a one-pot, three-component reaction of an aromatic aldehyde, a β-ketoester, and an enaminone in the presence of a catalytic amount of ceric ammonium nitrate. The structures of the synthesized compounds were confirmed by IR, <sup>1</sup>H NMR, <sup>13</sup>C NMR, and mass spectral analysis. The anticancer activity was evaluated against a panel of human cancer cell lines. -- INVALID-LINK-- Guide: Synthesis and Characterization of **CP-352664**\*\*

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of **CP-352664**, a compound of interest within the 1,4-dihydropyridine class of molecules. This document details the synthetic pathway, experimental protocols, and analytical characterization based on available scientific literature.

## Introduction

**CP-352664** belongs to the 1,4-dihydropyridine (DHP) family, a class of organic compounds well-recognized for their diverse biological activities. Notably, many DHPs act as L-type calcium channel blockers, though research has expanded to explore their potential as anticancer, antimicrobial, and antioxidant agents. The synthesis of such compounds is typically achieved through the Hantzsch dihydropyridine synthesis, a robust and versatile multi-component reaction. This guide will focus on the generalized synthetic approach and characterization techniques applicable to **CP-352664** and its analogues.

## Synthesis of 1,4-Dihydropyridine Derivatives

The primary method for synthesizing the 1,4-dihydropyridine core of compounds like **CP-352664** is the Hantzsch synthesis. This reaction involves the condensation of three key components: an aldehyde, a β-ketoester (typically two equivalents), and a nitrogen source, which is often ammonia or an ammonium salt.

## General Reaction Scheme

The Hantzsch synthesis is a one-pot reaction that proceeds via a series of condensation and cyclization steps to yield the 1,4-dihydropyridine ring structure. The general scheme is as follows:

- Reactants:
  - An aromatic or aliphatic aldehyde
  - Two equivalents of a  $\beta$ -ketoester (e.g., ethyl acetoacetate)
  - A nitrogen donor (e.g., ammonium hydroxide or ammonium acetate)
- Catalyst (Optional but common):
  - Acids (e.g., acetic acid) or bases (e.g., piperidine) can be used to catalyze the reaction. Iodine and L-proline have also been reported as effective catalysts in modified procedures.
- Solvent:
  - Protic solvents such as ethanol or acetic acid are commonly employed.

The reaction mixture is typically heated to facilitate the reaction, and the product can then be isolated and purified.

## Experimental Protocol: A Generalized Hantzsch Synthesis

The following protocol outlines a typical procedure for the synthesis of a 1,4-dihydropyridine derivative, which can be adapted for the specific synthesis of **CP-352664** by selecting the appropriate starting materials.

Materials:

- Substituted aldehyde (10 mmol)
- Ethyl acetoacetate (20 mmol)
- Ammonium hydroxide (25% solution, 15 mL)

- Ethanol (50 mL)
- Iodine (catalytic amount)

Procedure:

- A mixture of the substituted aldehyde (10 mmol), ethyl acetoacetate (20 mmol), and ammonium hydroxide (15 mL) is prepared in ethanol (50 mL).
- A catalytic amount of iodine is added to the reaction mixture.
- The mixture is refluxed for a specified period (typically several hours) and the reaction progress is monitored by thin-layer chromatography (TLC).
- Upon completion, the reaction mixture is cooled to room temperature.
- The solid product that precipitates is collected by filtration.
- The crude product is washed with cold ethanol and then dried.
- Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure 1,4-dihydropyridine derivative.

## Characterization of 1,4-Dihydropyridine Derivatives

The structural confirmation and purity assessment of synthesized 1,4-dihydropyridine compounds like **CP-352664** are performed using a variety of spectroscopic and analytical techniques.

## Spectroscopic and Analytical Data

The following table summarizes the typical analytical techniques used to characterize 1,4-dihydropyridine derivatives and the expected data.



Technique	Purpose	Typical Observations
Infrared (IR) Spectroscopy	Identification of functional groups.	Characteristic peaks for N-H stretching, C=O stretching of the ester groups, and C=C stretching of the dihydropyridine ring.
<sup>1</sup> H Nuclear Magnetic Resonance ( <sup>1</sup> H NMR) Spectroscopy	Determination of the proton environment in the molecule.	Signals corresponding to the protons of the dihydropyridine ring, the substituents on the aromatic ring, and the ester groups.
<sup>13</sup> C Nuclear Magnetic Resonance ( <sup>13</sup> C NMR) Spectroscopy	Determination of the carbon framework of the molecule.	Resonances for the carbons of the dihydropyridine ring, the ester carbonyls, and the aromatic carbons.
Mass Spectrometry (MS)	Determination of the molecular weight and fragmentation pattern.	A molecular ion peak (M <sup>+</sup> ) corresponding to the molecular weight of the synthesized compound.
Elemental Analysis	Determination of the elemental composition (C, H, N).	The experimentally determined percentages of carbon, hydrogen, and nitrogen should be in close agreement with the calculated values for the expected molecular formula.
X-ray Crystallography	Determination of the three-dimensional molecular structure.	Provides precise bond lengths, bond angles, and the conformation of the dihydropyridine ring, which often adopts a boat-like conformation.

## Biological Activity and Signaling Pathways

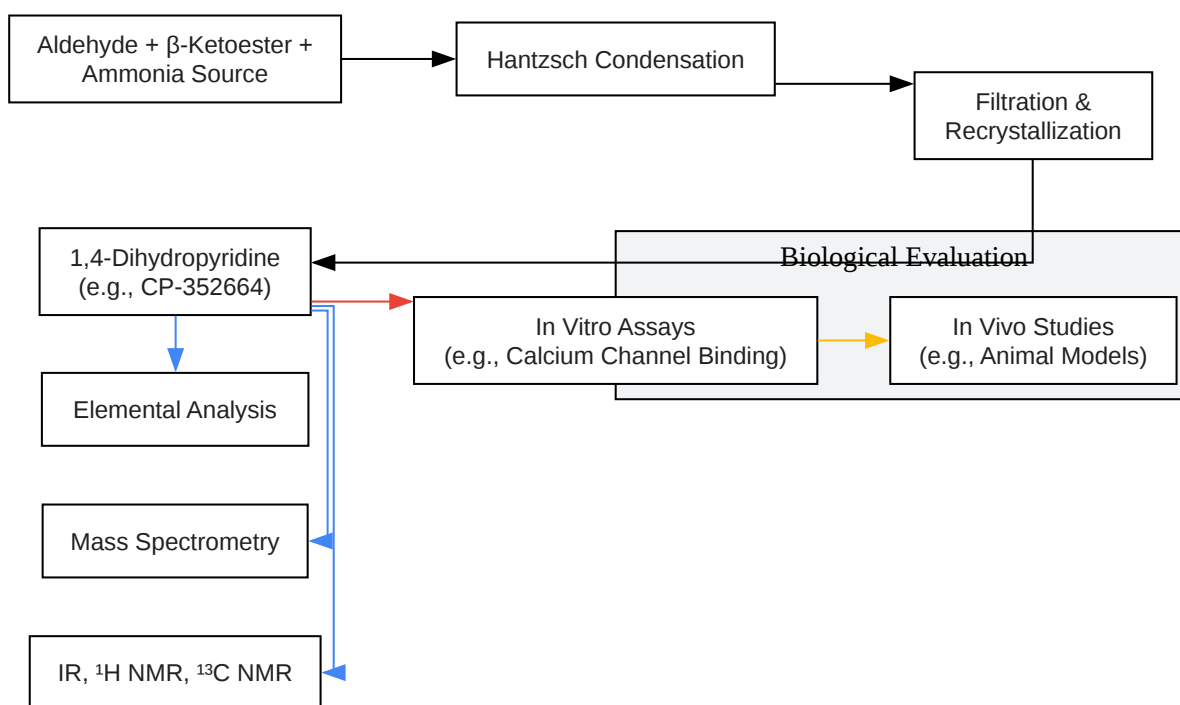


While specific data for **CP-352664** is not detailed in the provided search results, the broader class of 1,4-dihydropyridines is well-known for its interaction with L-type calcium channels.

## Mechanism of Action: L-type Calcium Channel Blockade

Many 1,4-dihydropyridine derivatives function as antagonists of L-type calcium channels. These channels are voltage-gated ion channels that play a crucial role in regulating calcium influx into cells, which is essential for processes such as muscle contraction and neurotransmitter release. By blocking these channels, DHPs can induce vasodilation and are therefore widely used in the treatment of hypertension.

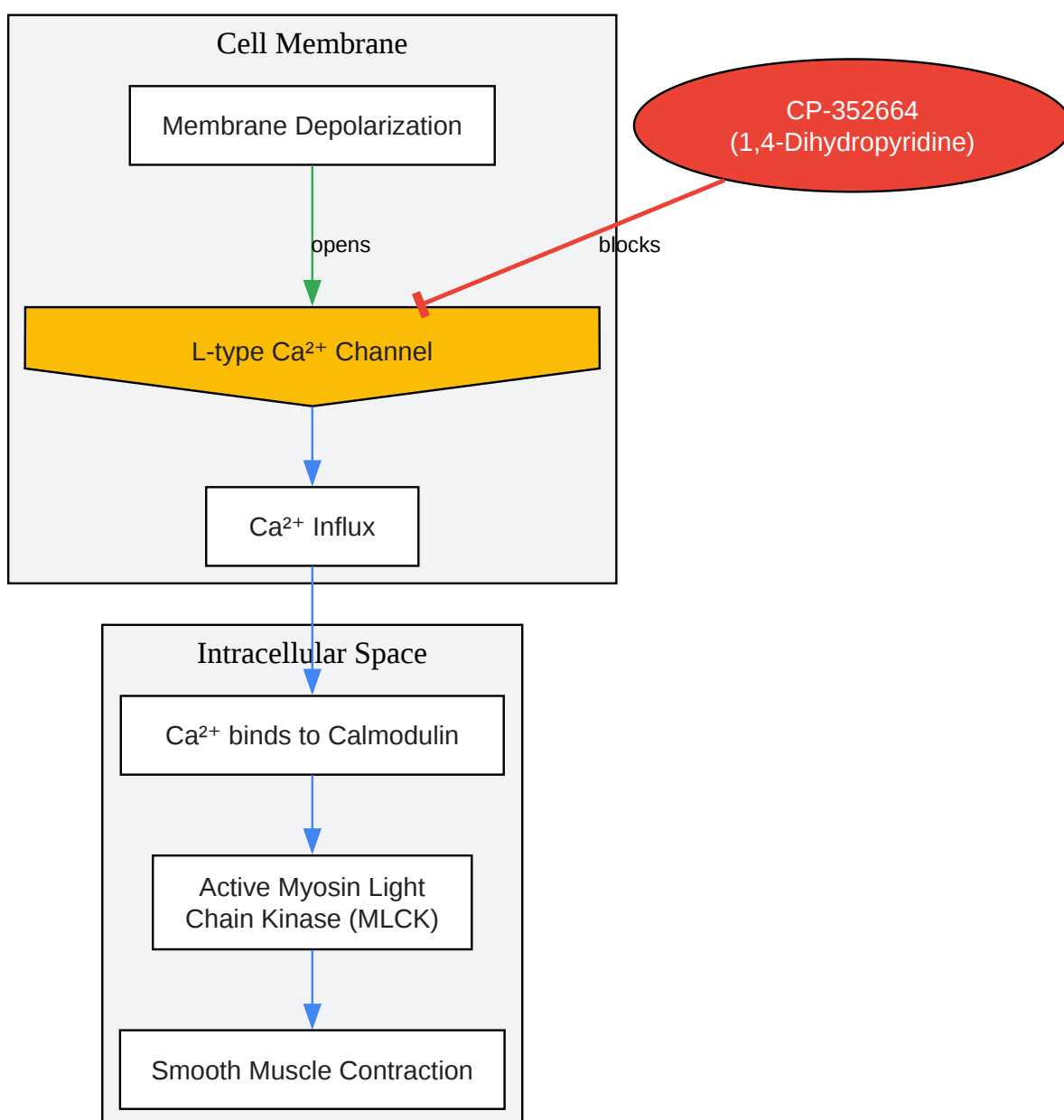
The following diagram illustrates the general workflow for synthesizing and evaluating 1,4-dihydropyridine derivatives.



[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis, characterization, and evaluation of 1,4-dihydropyridines.

The signaling pathway affected by L-type calcium channel blockers is central to cardiovascular regulation.



[Click to download full resolution via product page](#)

Caption: Mechanism of action of 1,4-dihydropyridines as L-type calcium channel blockers.

## Conclusion

The synthesis of **CP-352664**, as a member of the 1,4-dihydropyridine class, is accessible through the well-established Hantzsch reaction. Its characterization relies on standard spectroscopic and analytical methods to confirm its structure and purity. While the primary biological activity of this class of compounds is the blockade of L-type calcium channels, the versatility of the dihydropyridine scaffold allows for the exploration of a wide range of other potential therapeutic applications. This guide provides a foundational understanding for researchers and professionals involved in the development and study of such molecules.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [vertexaisearch.cloud.google.com](https://vertexaisearch.cloud.google.com) [[vertexaisearch.cloud.google.com](https://vertexaisearch.cloud.google.com)]
- 2. ClinPGx [[clinpgx.org](https://clinpgx.org)]
- 3. [vertexaisearch.cloud.google.com](https://vertexaisearch.cloud.google.com) [[vertexaisearch.cloud.google.com](https://vertexaisearch.cloud.google.com)]
- To cite this document: BenchChem. ["CP-352664" synthesis and characterization]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b14166358#cp-352664-synthesis-and-characterization>]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)